Cas no 1806633-56-6 (Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate)

Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate
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- インチ: 1S/C11H10Cl2O3/c1-6(14)10(13)8-5-7(11(15)16-2)3-4-9(8)12/h3-5,10H,1-2H3
- InChIKey: FMZJRJMROCTKFL-UHFFFAOYSA-N
- ほほえんだ: ClC(C(C)=O)C1C(=CC=C(C(=O)OC)C=1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 280
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 43.4
Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015014340-500mg |
Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate |
1806633-56-6 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
Alichem | A015014340-1g |
Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate |
1806633-56-6 | 97% | 1g |
1,579.40 USD | 2021-06-21 | |
Alichem | A015014340-250mg |
Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate |
1806633-56-6 | 97% | 250mg |
504.00 USD | 2021-06-21 |
Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate 関連文献
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Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoateに関する追加情報
Research Briefing on Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate (CAS: 1806633-56-6) in Chemical Biology and Pharmaceutical Applications
Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate (CAS: 1806633-56-6) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This chlorinated benzoate derivative exhibits unique structural features that make it a promising scaffold for drug discovery and biochemical tool development. Recent studies have focused on its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized the reactive chloro and oxo groups at the 3-position to construct pyrazole and triazole derivatives showing nanomolar activity against BTK, an important target in autoimmune diseases and B-cell malignancies. The methyl ester group at position 4 provided an optimal handle for further structural modifications while maintaining favorable pharmacokinetic properties.
In synthetic chemistry applications, the compound's dual reactivity has been exploited in multicomponent reactions. A recent Nature Communications paper (2024) described its use in a catalyst-free [3+2] cycloaddition with azides to generate biologically active heterocycles. The electron-withdrawing effects of the chloro and carbonyl groups were found to significantly accelerate the reaction kinetics while maintaining excellent regioselectivity.
From a safety and toxicological perspective, new data from in vitro studies (2024, Chemical Research in Toxicology) indicate that the compound shows moderate cytotoxicity (IC50 = 18-25 μM in HepG2 cells) but demonstrates favorable metabolic stability in human liver microsomes. These properties make it a viable candidate for further medicinal chemistry optimization, though structural modifications may be required to improve its safety profile.
Emerging applications in chemical biology include its use as a photoaffinity labeling probe, where the chloroacetone moiety serves as an effective photoreactive group. Recent work published in ACS Chemical Biology (2024) demonstrated successful labeling of several protein targets involved in inflammatory pathways, suggesting potential for target identification studies in complex biological systems.
The compound's commercial availability and relatively straightforward synthesis (typically achieved in 3 steps from commercially available starting materials) have contributed to its growing adoption in pharmaceutical research. Current market analysis indicates increasing demand from contract research organizations specializing in kinase inhibitor development, with projected compound utilization growth of 25-30% annually through 2026.
Future research directions likely to gain traction include exploration of its enantioselective transformations (the compound is currently used as a racemate) and development of greener synthetic protocols to access this scaffold. Several research groups have noted its potential as a precursor to novel agrochemicals, though this application remains underexplored in the current literature.
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